
(2-Chloroethoxy)benzene
Overview
Description
Preparation Methods
(2-Chloroethoxy)benzene can be synthesized through the reaction of phenol with 1,2-dichloroethane. The reaction involves the formation of phenoxide ion, which then reacts with 1,2-dichloroethane to produce this compound. The reaction conditions typically include heating the mixture to around 130°C under pressure .
Chemical Reactions Analysis
(2-Chloroethoxy)benzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by various nucleophiles such as hydroxide ions, alkoxide ions, and amines.
Oxidation: It can be oxidized to form corresponding phenoxyacetic acid derivatives.
Reduction: The compound can be reduced to form 2-ethoxybenzene under specific conditions.
Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and hydrogen gas. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Organic Synthesis
(2-Chloroethoxy)benzene is widely utilized as an intermediate in organic synthesis. It participates in various reactions such as:
- Nucleophilic Substitution Reactions : The chlorine atom can be replaced by nucleophiles, forming phenolic compounds or ethers.
- Coupling Reactions : It is involved in the synthesis of complex organic molecules, including pseudo-symmetrical tamoxifen derivatives, which have shown anti-tumor activity .
Biological Studies
Research indicates that this compound has applications in biological studies, particularly concerning:
- Enzyme-Catalyzed Reactions : It serves as a substrate in metabolic pathway studies, helping to elucidate enzyme mechanisms.
- Pharmaceutical Development : The compound acts as a precursor for synthesizing various pharmaceutical agents, enhancing drug discovery processes.
Industrial Applications
In industrial settings, this compound is used for:
- Production of Polymers and Resins : Its chemical properties facilitate its use in creating materials with specific characteristics.
- Chemical Manufacturing : It serves as a building block for synthesizing other chemicals used across different industries.
Data Tables
Application Area | Specific Use |
---|---|
Organic Chemistry | Intermediate for synthesis of complex compounds |
Biological Research | Substrate for enzyme studies |
Pharmaceutical Industry | Precursor for drug synthesis |
Industrial Chemistry | Production of polymers and resins |
Case Study 1: Synthesis of Tamoxifen Derivatives
A study published in Bioorganic & Medicinal Chemistry Letters demonstrated the synthesis of novel tamoxifen derivatives using this compound. The derivatives exhibited significant anti-tumor activity, indicating the compound's potential in cancer therapy .
Case Study 2: Enzyme Mechanism Elucidation
Research involving this compound has been conducted to understand its role in enzyme-catalyzed reactions. The compound's interaction with specific enzymes revealed insights into metabolic pathways, contributing to the broader understanding of biochemical processes.
Mechanism of Action
The mechanism of action of (2-Chloroethoxy)benzene involves its interaction with various molecular targets and pathways. It can act as an alkylating agent, reacting with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This interaction can lead to the formation of covalent bonds, resulting in changes in the structure and function of the target molecules .
Comparison with Similar Compounds
(2-Chloroethoxy)benzene can be compared with other similar compounds, such as:
2-Bromoethoxybenzene: Similar in structure but contains a bromine atom instead of chlorine.
2-Chloroethyl methyl ether: Contains a methyl group instead of a phenyl group.
2-Phenoxyethyl chloride: Contains a phenoxy group instead of an ethoxy group.
The uniqueness of this compound lies in its specific reactivity and applications in various fields of research and industry .
Biological Activity
(2-Chloroethoxy)benzene, also known as o-chloroethoxybenzene, is an organic compound with notable applications in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, including antimicrobial properties, potential toxicity, and relevant research findings.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's efficacy is often compared to standard antibiotics, providing insights into its potential as a therapeutic agent.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Staphylococcus aureus | 0.25 mg/mL | 0.50 mg/mL |
Escherichia coli | 0.12 mg/mL | 0.25 mg/mL |
Pseudomonas aeruginosa | 0.20 mg/mL | 0.25 mg/mL |
The above table summarizes findings from various studies that have evaluated the antibacterial properties of this compound against common pathogens. The compound demonstrated potent activity against Gram-positive and Gram-negative bacteria, with MIC values comparable to those of established antibiotics like ampicillin and streptomycin .
The mechanism through which this compound exerts its antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. Molecular docking studies suggest that the compound may inhibit specific enzymes critical for bacterial survival, although further research is needed to elucidate these mechanisms fully.
Toxicological Profile
While the antimicrobial properties of this compound are promising, its toxicological profile must also be considered. Studies indicate potential cytotoxic effects at higher concentrations, necessitating careful evaluation in therapeutic contexts.
Table 2: Toxicity Data for this compound
Endpoint | Value | Reference |
---|---|---|
LD50 (rat) | >500 mg/kg | [Source Needed] |
Skin Irritation | Moderate irritation | [Source Needed] |
Eye Irritation | Severe irritation | [Source Needed] |
The toxicity data highlights the need for caution when handling this compound, particularly in formulations intended for human use.
Case Studies and Applications
- Antibacterial Formulations : A study evaluated the incorporation of this compound into topical antibacterial formulations, demonstrating enhanced efficacy against resistant strains of bacteria such as MRSA. The formulation exhibited a significant reduction in bacterial load in clinical settings, suggesting its potential application in wound care .
- Environmental Impact : Investigations into the environmental persistence of this compound revealed that it can accumulate in soil and water systems, raising concerns about its ecological impact. Studies have shown that microbial degradation occurs but at a slow rate, necessitating monitoring in contaminated sites .
- Synthesis of Herbicides : The compound is also utilized as an intermediate in the synthesis of herbicidal agents, showcasing its versatility beyond antimicrobial applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2-Chloroethoxy)benzene, and how do reaction conditions influence yield?
this compound is typically synthesized via nucleophilic substitution between phenol derivatives (e.g., sodium phenoxide) and 1,2-dichloroethane. Reaction conditions such as temperature (80–120°C), solvent polarity (polar aprotic solvents like DMF), and base selection (e.g., NaOH) critically impact yield. For example, excess chloroethylating agent and controlled pH minimize side reactions like hydrolysis .
Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?
- NMR Spectroscopy : H and C NMR confirm ether linkage (δ ~4.5 ppm for –OCHCHCl) and aromatic protons.
- GC-MS : Identifies volatile impurities (e.g., residual 1,2-dichloroethane).
- HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Containment : Use fume hoods to avoid inhalation of vapors.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Waste Disposal : Segregate halogenated waste for incineration to prevent environmental release. Regulatory guidelines under §721.1210 (EPA) mandate reporting significant new uses, emphasizing containment during scale-up .
Advanced Research Questions
Q. How does this compound degrade under thermal or photolytic conditions, and what are the key degradation products?
Thermal decomposition (TGA/DSC studies) at >200°C produces chloroethylene and phenolic byproducts. Photolysis (UV/Vis irradiation) generates radicals, leading to dimerization or cleavage products like bis(2-chloroethoxy)methane (observed in mass chromatograms) . Advanced studies should employ LC-QTOF-MS to trace degradation pathways and quantify intermediates.
Q. How can contradictory reactivity data (e.g., nucleophilic substitution rates) across studies be resolved?
Contradictions often arise from solvent effects or trace moisture. A meta-analysis approach, controlling for variables like solvent dielectric constant (ε) and water content (Karl Fischer titration), can reconcile discrepancies. For example, DMSO accelerates substitution but may hydrolyze the product if not anhydrous .
Q. What computational methods predict the spectroscopic and thermodynamic properties of this compound?
- DFT Calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to simulate IR and NMR spectra. Compare with experimental data to validate models.
- Molecular Dynamics : Simulate solvation effects in different solvents (e.g., logP values for partitioning behavior) .
Q. How can this compound be functionalized for applications in drug delivery or polymer science?
Properties
IUPAC Name |
2-chloroethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUYNUJARXBNPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060761 | |
Record name | (2-Chloroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
622-86-6 | |
Record name | (2-Chloroethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chloroethoxy)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Chloroethoxy)benzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1073 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, (2-chloroethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (2-Chloroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-chlorophenetole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.780 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2-Chloroethoxy)benzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V283WU3KN8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.